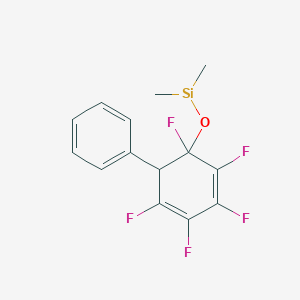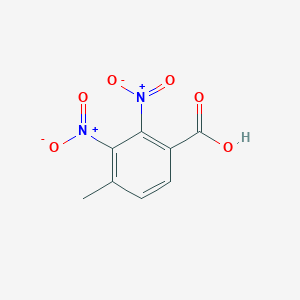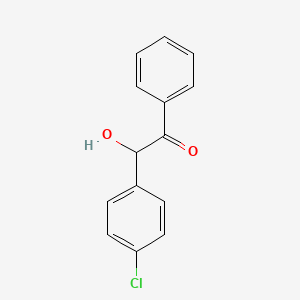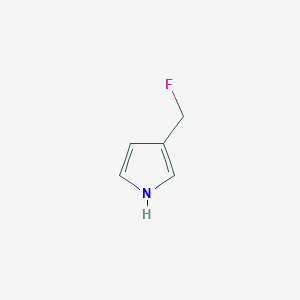
CID 53425747
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 53425747” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 53425747 involves specific synthetic routes and reaction conditions. One common method includes the use of 6-methyl nicotinate as a raw material. The preparation route involves several steps, including esterification and acylation reactions, under controlled conditions with specific catalysts and solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
CID 53425747 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
CID 53425747 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating various diseases.
Industry: This compound is used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of CID 53425747 involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are conducted to understand its molecular interactions and the resulting biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 53425747 include other derivatives of nicotinic acid and related structures. These compounds share some chemical properties but may differ in their specific activities and applications.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
71338-91-5 |
|---|---|
Molecular Formula |
C14H12F5OSi |
Molecular Weight |
319.32 g/mol |
InChI |
InChI=1S/C14H12F5OSi/c1-21(2)20-14(19)9(8-6-4-3-5-7-8)10(15)11(16)12(17)13(14)18/h3-7,9H,1-2H3 |
InChI Key |
MNFVTVCQYFALHO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OC1(C(C(=C(C(=C1F)F)F)F)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)



![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)

![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)


![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)



